N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine
Description
N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine is a secondary amine featuring a 6-membered pyrimidine heterocycle substituted with a methyl group at position 6 and an isopropyl group at position 2. The ethane-1,2-diamine moiety is directly linked to the pyrimidine ring at position 4 (). This compound is part of a broader class of pyrimidine derivatives known for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds (e.g., substitution of chloropyrimidines with amines; ).
Properties
IUPAC Name |
N'-(6-methyl-2-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-7(2)10-13-8(3)6-9(14-10)12-5-4-11/h6-7H,4-5,11H2,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBFWXSVDPRRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 6-methyl-2-(propan-2-yl)pyrimidin-4-amine with ethylenediamine under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring undergoes electrophilic aromatic substitution (EAS) at the 4- and 6-positions due to electron-withdrawing effects from the adjacent nitrogen atoms. Reactions include:
Amine Functional Group Reactivity
The ethane-1,2-diamine moiety participates in classical amine reactions:
Acylation
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Reagents : Acetyl chloride, pyridine (base)
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Product : N-acetylated derivatives at primary/secondary amines
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Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon.
Schiff Base Formation
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Reagents : Aldehydes/ketones (e.g., benzaldehyde) in ethanol, reflux
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Applications : Used to synthesize coordination complexes for catalytic studies.
Metal Coordination
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Reagents : Transition metals (e.g., Cu²⁺, Zn²⁺) in methanol/water
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Product : Stable octahedral complexes (e.g., [Cu(L)₂]²⁺)
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Key Data : Stability constants (log β) range from 8.2–10.5, depending on pH and counterions .
Cross-Coupling Reactions
The pyrimidine ring supports palladium-catalyzed coupling reactions:
| Reaction | Catalyst System | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | Aryl boronic acids | 65–78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl halides | 70–85% |
Reductive Alkylation
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Reagents : Aldehydes + NaBH₃CN (pH 7–8)
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Limitation : Steric hindrance from the isopropyl group reduces yields (~40–50%) compared to less hindered analogues.
Oxidative Reactions
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Oxidation of Amines :
Acid/Base Behavior
Stability Under Thermal/Photolytic Conditions
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Thermal Degradation : Decomposes above 200°C, forming methylpyrimidine and ethylene diamine fragments .
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Photolysis : UV light (254 nm) induces C-N bond cleavage in the diamine chain, requiring storage in amber glass .
Biological Alkylation
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Targets : Thiol groups in enzymes (e.g., cysteine proteases)
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Evidence : IC₅₀ values < 1 μM in CHK1 kinase assays for analogues .
Key Challenges in Reactivity:
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Steric Hindrance : The isopropyl group at the 2-position limits access to the pyrimidine C-5 position.
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Competing Reactions : Primary vs. secondary amine selectivity requires careful control of stoichiometry.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a ligand in biochemical studies to understand protein interactions. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine with structurally or functionally related compounds, focusing on molecular features, synthetic routes, and applications.
Structural Analogues with Pyrimidine Cores
Compound A : N1-[2-(1H-Imidazol-1-yl)pyrimidin-4-yl]-N2-(3-fluorophenethyl)-ethane-1,2-diamine Trihydrochloride ()
- Structure : Pyrimidine substituted with imidazole and fluorophenethyl groups.
- Key Differences: The imidazole and fluorophenethyl substituents enhance selectivity for neuronal nitric oxide synthase (nNOS) inhibition, as demonstrated by its higher potency (IC₅₀ = 35 nM) compared to simpler pyrimidines.
- Activity : Acts as a cell-permeable inhibitor with improved blood-brain barrier penetration due to lipophilic fluorophenethyl group .
Compound B : N1,N1-Diethyl-N2-(2-isopropyl-6-methyl-4-pyrimidinyl)-1,2-ethanediamine ()
- Structure : Diethylated ethanediamine chain attached to the same pyrimidine core.
- Key Differences: The diethyl groups increase lipophilicity (logP ≈ 2.8 vs.
- Application : Used in medicinal chemistry for antimalarial and antimicrobial applications, highlighting the role of amine substitution in pharmacokinetics .
Heterocyclic Analogues with Quinoline Cores
Compound C: N1-(7-Chloroquinolin-4-yl)-ethane-1,2-diamine ()
- Structure: Quinoline substituted with chlorine and ethane-1,2-diamine.
- Key Differences: The quinoline ring provides a planar aromatic system, enhancing π-π stacking with biological targets (e.g., heme in antimalarial activity). The chlorine atom increases electronegativity, improving binding affinity to parasitic targets .
- Activity : Demonstrated potent antimalarial activity (IC₅₀ = 12 nM against Plasmodium falciparum), outperforming pyrimidine analogues in parasite-specific assays .
Aliphatic Amine Derivatives
Compound D: N1-(2-Aminoethyl)ethane-1,2-diamine (DETA) ()
- Structure : Linear aliphatic triamine without a heterocyclic core.
- Key Differences : Lacks aromaticity, resulting in weaker adsorption on metal surfaces. DFT studies correlate its lower corrosion inhibition efficiency (45% at 1 mM) compared to aromatic amines like the target compound (projected efficiency >70%) due to reduced electron donation .
Hybrid Derivatives with Complex Scaffolds
Compound E: N1-(2-Morpholinophenyl)-N2-(2-phenethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine ()
- Structure: Combines pyrimidine with a tetrahydrobenzo[4,5]thieno scaffold and morpholine.
- Key Differences: The fused thieno-pyrimidine system and morpholine group enhance solubility and kinase inhibition (e.g., IC₅₀ = 0.8 µM against EGFR). The target compound’s simpler structure may lack such specificity but offers synthetic accessibility .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : Substitution on the pyrimidine ring (e.g., methyl, isopropyl) balances steric and electronic effects, optimizing interactions with biological targets or materials .
- Amine Functionalization : Secondary amines (e.g., diethyl in Compound B) enhance lipophilicity for improved membrane permeability, while primary amines (e.g., target compound) may favor hydrogen bonding in corrosion inhibition .
- Heterocycle Choice: Pyrimidines offer synthetic versatility, while quinolines provide stronger π-π interactions for antimalarial activity .
Biological Activity
N1-[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine, also known by its CAS number 926194-25-4, is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanism of action, and potential therapeutic applications.
| Property | Details |
|---|---|
| CAS Number | 926194-25-4 |
| Molecular Formula | C10H18N4 |
| Molecular Weight | 194.28 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C1=CC(=NC=N1)NCCN |
Synthesis
The synthesis of this compound typically involves the reaction of 6-methyl-2-(propan-2-yl)pyrimidine with ethane-1,2-diamine. The reaction is performed under controlled conditions, often using solvents like ethanol or methanol and may require a catalyst to enhance yield and purity. The reaction conditions usually involve heating to temperatures between 80°C and 100°C for several hours .
Antiviral Properties
Research indicates that compounds with similar structural motifs to this compound exhibit promising antiviral activity. For instance, derivatives of pyrimidine have been shown to inhibit replication of various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The biological activity is often quantified using metrics such as the half-maximal effective concentration (EC50), which measures the potency of a compound in inhibiting viral replication .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may inhibit enzyme activity by binding to active sites, thereby preventing substrate catalysis. This mechanism is similar to other pyrimidine derivatives that have been studied for their ability to interfere with viral replication processes .
Study on Antiviral Efficacy
A study evaluated the antiviral efficacy of a series of pyrimidine derivatives, including this compound. Results indicated that certain derivatives exhibited EC50 values ranging from 5 to 28 µM against RSV replication. This suggests that modifications in the pyrimidine structure can significantly influence antiviral potency .
Cytotoxicity Assessment
In vitro cytotoxicity studies are essential for assessing the safety profile of new compounds. For this compound, preliminary data suggest low cytotoxicity against human cell lines at concentrations effective for antiviral activity. The selectivity index (SI) indicates a favorable therapeutic window, making it a candidate for further development .
Q & A
Q. What are the established synthetic routes for N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine, and what reaction conditions optimize yield?
The compound can be synthesized via nucleophilic substitution between a substituted pyrimidine and ethylenediamine. For example, analogous syntheses (e.g., N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine) involve reacting 4,7-dichloroquinoline with ethylenediamine under reflux in anhydrous ethanol for 24–48 hours . Optimization includes using dry solvents, inert atmospheres, and stoichiometric excess of ethylenediamine to drive the reaction. Yield improvements (e.g., 70–85%) are achieved by controlling temperature (80–100°C) and reaction time .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substitution patterns and amine proton environments (e.g., δ 2.5–3.5 ppm for ethylenediamine protons; pyrimidine ring protons at δ 6.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z calculated for C11H20N6).
- Elemental Analysis : To validate purity (>95% C, H, N content) .
Q. What are the primary biological or chemical applications of this compound in academic research?
The diamine moiety enables applications in:
- Medicinal Chemistry : As a precursor for antiproliferative agents (e.g., chloroquine derivatives) or kinase inhibitors (e.g., Erdafitinib analogs targeting FGFR) .
- Coordination Chemistry : As a ligand for metal complexes (e.g., Pt/Cu complexes with nuclease activity) .
Advanced Research Questions
Q. How can reaction conditions be modified to address low yields or side-product formation during synthesis?
Challenges like competing alkylation or oxidation can be mitigated by:
- Protecting Groups : Temporarily blocking reactive amines (e.g., Boc protection) to direct regioselectivity .
- Catalytic Additives : Using Lewis acids (e.g., ZnCl2) to enhance pyrimidine reactivity .
- Solvent Optimization : Switching from ethanol to DMF or THF for higher solubility of intermediates .
Q. What mechanistic insights exist for this compound’s interactions in biological systems (e.g., enzyme inhibition)?
Structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) inhibit enzymes via competitive binding at active sites. For example:
- Kinase Inhibition : The diamine chain may chelate Mg²⁺ ions in ATP-binding pockets, as seen in FGFR inhibitors .
- DNA Interaction : Pt-diamine complexes induce DNA strand breaks via oxidative damage or intercalation .
Q. How does structural modification of the pyrimidine or diamine moiety alter physicochemical properties (e.g., solubility, binding affinity)?
- Pyrimidine Substituents : Electron-withdrawing groups (e.g., Cl, CF3) enhance lipophilicity and membrane permeability .
- Diamine Chain Length : Extending the chain improves metal-chelation capacity (e.g., Cu²⁺ recovery in MWCNT-based sorbents) .
- N-Methylation : Reduces hydrogen-bonding potential, affecting solubility and target selectivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times) .
- Purity Verification : Use HPLC (>99% purity) to exclude confounding impurities .
- Computational Modeling : MD simulations or QSAR to validate structure-activity relationships .
Methodological Considerations
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular structure?
Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths/angles, confirming the pyrimidine-diamine connectivity and stereochemistry. For example, SHELX can resolve disorder in isopropyl groups or amine conformers .
Q. What are best practices for synthesizing Schiff base derivatives from this compound?
Condensation with aldehydes (e.g., 5-bromothiophene-2-carbaldehyde) in ethanol under reflux (4–6 hours) yields Schiff bases. Purification via recrystallization (ethanol/water) and characterization by FT-IR (C=N stretch at ~1600 cm⁻¹) ensure product integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
